2-Undecanone, 3,3-dimethyl-

Description

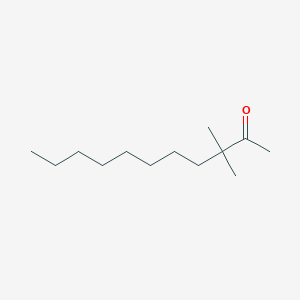

Structure

3D Structure

Properties

CAS No. |

62399-68-2 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

3,3-dimethylundecan-2-one |

InChI |

InChI=1S/C13H26O/c1-5-6-7-8-9-10-11-13(3,4)12(2)14/h5-11H2,1-4H3 |

InChI Key |

XBMMUPMTNJKUKI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)(C)C(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Analysis of Aliphatic Ketones: A Technical Guide

Introduction

This technical guide provides a summary of spectroscopic data for two aliphatic ketones: 2-undecanone and 3,3-dimethyl-2-butanone. No publicly available spectroscopic data was found for "2-Undecanone, 3,3-dimethyl-". It is possible that this is a less common compound or the name is a typographical error. Therefore, this guide presents data for two structurally related and more common ketones as potential alternatives for researchers, scientists, and drug development professionals. The guide covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, along with general experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data for 2-Undecanone

2-Undecanone (also known as methyl nonyl ketone) is a naturally occurring ketone found in various plants and is used as an insect repellent and in flavorings.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.41 | t | 2H | -CH₂-C(=O)- |

| 2.13 | s | 3H | -C(=O)-CH₃ |

| 1.54 | quint | 2H | -CH₂-CH₂-C(=O)- |

| 1.25 | m | 12H | -(CH₂)₆- |

| 0.88 | t | 3H | -CH₃ |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| 209.3 | C=O |

| 43.8 | -CH₂-C(=O)- |

| 31.9 | -(CH₂)₇-CH₃ |

| 29.8 | -C(=O)-CH₃ |

| 29.4 | -(CH₂)ₓ- |

| 29.3 | -(CH₂)ₓ- |

| 29.2 | -(CH₂)ₓ- |

| 23.9 | -CH₂-CH₂-C(=O)- |

| 22.7 | -CH₂-CH₃ |

| 14.1 | -CH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~2925 | C-H stretch (alkane) |

| ~2855 | C-H stretch (alkane) |

| ~1715 | C=O stretch (ketone) |

| ~1465 | C-H bend (alkane) |

| ~1360 | C-H bend (alkane) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 58 | 100% | McLafferty rearrangement product |

| 43 | High | [CH₃CO]⁺ |

| 71 | Moderate | [C₄H₇O]⁺ |

| 170 | Low | [M]⁺ (Molecular Ion) |

Spectroscopic Data for 3,3-dimethyl-2-butanone

3,3-dimethyl-2-butanone, also known as pinacolone, is a synthetic ketone used in organic synthesis.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.11 | s | 3H | -C(=O)-CH₃ |

| 1.18 | s | 9H | -C(CH₃)₃ |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| 212.9 | C=O |

| 44.9 | -C(CH₃)₃ |

| 28.1 | -C(CH₃)₃ |

| 26.2 | -C(=O)-CH₃ |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~2970 | C-H stretch (alkane) |

| ~1710 | C=O stretch (ketone) |

| ~1365 | C-H bend (t-butyl group) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 57 | 100% | [C(CH₃)₃]⁺ |

| 43 | High | [CH₃CO]⁺ |

| 100 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | Low | [M-CH₃]⁺ |

Experimental Protocols

The following are general protocols for obtaining spectroscopic data for ketones. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the ketone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 300-500 MHz

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

Reference: Tetramethylsilane (TMS) at 0 ppm

¹³C NMR Acquisition:

-

Spectrometer: 75-125 MHz

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

-

Reference: CDCl₃ at 77.16 ppm

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Mount the plates in the spectrometer's sample holder.

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer

-

Mode: Transmittance

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample into the GC, which separates the components before they enter the mass spectrometer.

-

Direct Infusion: Introduce the sample directly into the ionization source.

Ionization:

-

Electron Ionization (EI): Typically at 70 eV.

Analysis:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the spectroscopic characterization of an unknown ketone.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of 2-Undecanone, 3,3-dimethyl-

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of the specific molecule, 2-Undecanone, 3,3-dimethyl-, is not well-documented in publicly available scientific literature. Therefore, this guide presents plausible synthesis pathways based on established principles of organic chemistry and analogous reactions reported for structurally similar, sterically hindered ketones. The experimental protocols provided are generalized and would require optimization for the specific target molecule.

Introduction

2-Undecanone, 3,3-dimethyl- is a ketone characterized by a long alkyl chain and a sterically hindered α-carbon bearing two methyl groups. The synthesis of such sterically hindered ketones can be challenging due to the potential for side reactions and the reduced reactivity of hindered substrates. This technical guide outlines three potential synthetic pathways to obtain 2-Undecanone, 3,3-dimethyl-, with a focus on the underlying chemical principles and general experimental methodologies.

Proposed Synthesis Pathways

Three primary retrosynthetic approaches are considered for the synthesis of 2-Undecanone, 3,3-dimethyl-:

-

α,α-dimethylation of 2-Undecanone: A sequential alkylation of the enolate of 2-undecanone.

-

Acylation of a Nonyl Organometallic Reagent: The reaction of a nonyl organometallic species with a pivaloyl electrophile.

-

Oxidation of 3,3-dimethyl-2-undecanol: The oxidation of the corresponding secondary alcohol.

Pathway 1: α,α-dimethylation of 2-Undecanone

This pathway involves the stepwise introduction of two methyl groups at the C-3 position of 2-undecanone via enolate intermediates.

Logical Workflow for Pathway 1

Caption: α,α-dimethylation of 2-Undecanone.

Experimental Protocol (General)

-

Monalkylation of 2-Undecanone:

-

To a solution of a sterically hindered strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C, a solution of 2-undecanone in THF is added dropwise.

-

The resulting enolate solution is stirred at low temperature for a defined period to ensure complete formation.

-

An excess of an alkylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture.

-

The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.

-

The reaction is quenched with a saturated aqueous ammonium chloride solution, and the product, 3-methyl-2-undecanone, is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

-

Second Alkylation:

-

The purified 3-methyl-2-undecanone is subjected to a second alkylation under similar conditions, using a strong base to form the enolate, followed by the addition of methyl iodide.

-

Due to increased steric hindrance, the second alkylation may require more forcing conditions (e.g., a stronger base, higher temperature, or longer reaction time).

-

Work-up and purification are performed as described above to yield 2-undecanone, 3,3-dimethyl-.

-

Quantitative Data (Illustrative, based on analogous reactions)

| Parameter | Value |

| Reactants | |

| 2-Undecanone | 1.0 eq |

| LDA | 1.1 eq (per step) |

| Methyl Iodide | 1.2 eq (per step) |

| Reaction Conditions | |

| Solvent | Anhydrous THF |

| Temperature | -78 °C to RT |

| Reaction Time | 2-12 hours |

| Yield (per step) | 60-80% (highly dependent on substrate and conditions) |

Pathway 2: Acylation of a Nonyl Organometallic Reagent

This approach constructs the carbon skeleton by reacting a nine-carbon nucleophile with a four-carbon electrophile containing the t-butyl group.

Logical Workflow for Pathway 2

Caption: Synthesis via Grignard Reagent and Pivaloyl Chloride.

Experimental Protocol (General)

-

Preparation of the Grignard Reagent:

-

Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of 1-bromononane in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is typically initiated with a small crystal of iodine or by gentle heating.

-

The mixture is refluxed until the magnesium is consumed, yielding a solution of nonylmagnesium bromide.

-

-

Acylation Reaction:

-

The Grignard reagent is cooled in an ice bath.

-

A solution of pivaloyl chloride in the same anhydrous solvent is added dropwise. The reaction is exothermic and the temperature should be controlled.

-

The reaction mixture is stirred at room temperature for several hours to ensure completion.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by distillation or column chromatography yields 2-undecanone, 3,3-dimethyl-.

-

An alternative to the Grignard reagent is the use of a lithium dialkylcuprate (Gilman reagent), which can be more selective and lead to higher yields with acid chlorides.

Quantitative Data (Illustrative, based on analogous reactions)

| Parameter | Value |

| Reactants | |

| 1-Bromononane | 1.1 eq |

| Magnesium | 1.2 eq |

| Pivaloyl Chloride | 1.0 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | 0 °C to RT |

| Reaction Time | 2-6 hours |

| Yield | 50-70% |

Pathway 3: Oxidation of 3,3-dimethyl-2-undecanol

This pathway relies on the synthesis of the corresponding secondary alcohol, which is then oxidized to the target ketone.

Logical Workflow for Pathway 3

Caption: Synthesis via Oxidation of the Corresponding Alcohol.

Experimental Protocol (General)

-

Synthesis of 3,3-dimethyl-2-undecanol:

-

A solution of tert-butylmagnesium chloride (a Grignard reagent) in an anhydrous solvent is prepared.

-

To this solution, cooled in an ice bath, a solution of nonanal in the same solvent is added dropwise.

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

The reaction is quenched with saturated aqueous ammonium chloride, and the alcohol is extracted.

-

The crude alcohol is purified by column chromatography.

-

-

Oxidation to the Ketone:

-

The purified 3,3-dimethyl-2-undecanol is dissolved in a suitable solvent, such as dichloromethane.

-

An oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail, is added.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed.

-

The reaction mixture is worked up to remove the oxidant and byproducts. This may involve filtration through a pad of silica gel or celite.

-

The solvent is removed under reduced pressure, and the resulting crude ketone is purified by column chromatography or distillation.

-

Quantitative Data (Illustrative, based on analogous reactions)

| Parameter | Value |

| Reactants (Alcohol Synthesis) | |

| Nonanal | 1.0 eq |

| tert-Butylmagnesium Chloride | 1.2 eq |

| Reactants (Oxidation) | |

| 3,3-dimethyl-2-undecanol | 1.0 eq |

| PCC | 1.5 eq |

| Reaction Conditions | |

| Solvent (Grignard) | Anhydrous Diethyl Ether or THF |

| Solvent (Oxidation) | Dichloromethane |

| Temperature | 0 °C to RT |

| Reaction Time | 1-4 hours (Grignard), 2-8 hours (Oxidation) |

| Overall Yield | 40-60% over two steps |

Conclusion

The synthesis of 2-Undecanone, 3,3-dimethyl- can be approached through several established synthetic strategies. The choice of pathway will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities. Each proposed route—α,α-dimethylation, acylation of an organometallic reagent, and oxidation of a secondary alcohol—offers a viable, albeit potentially challenging, method for obtaining this sterically hindered ketone. All presented protocols are general and would require careful optimization and characterization to achieve the desired product with high purity and yield.

Unraveling "2-Undecanone, 3,3-dimethyl-": A Case of Mistaken Identity

A comprehensive search for the chemical compound "2-Undecanone, 3,3-dimethyl-" has yielded no matching results, suggesting that the name is likely a misnomer or refers to a compound not widely documented in scientific literature. It is plausible that the name is a conflation of two distinct and well-characterized chemical entities: 2-Undecanone and 3,3-Dimethyl-2-butanone.

This technical guide will, therefore, provide a detailed overview of both 2-Undecanone and 3,3-Dimethyl-2-butanone, addressing the core requirements of data presentation, experimental protocols, and pathway visualizations for an audience of researchers, scientists, and drug development professionals.

Section 1: 2-Undecanone

2-Undecanone, also known as methyl nonyl ketone, is a naturally occurring ketone found in various plants and insects. It is recognized for its characteristic odor and has applications in the fragrance industry and as an animal repellent.

Quantitative Data Summary

| Property | Value |

| CAS Number | 112-12-9[1] |

| Molecular Formula | C₁₁H₂₂O |

| Molecular Weight | 170.30 g/mol [1] |

| Boiling Point | 229 °C[2] |

| Melting Point | 15 °C[2] |

| Density | 0.825 g/mL[2] |

| Refractive Index | 1.429[2] |

Experimental Protocols

Protocol: Synthesis of 2-Undecanone

A common laboratory-scale synthesis of 2-undecanone involves the oxidation of 2-undecanol.

Materials:

-

2-undecanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM)

-

Silica gel

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Glassware for reaction and chromatography

Procedure:

-

Dissolve 2-undecanol in dichloromethane in a round-bottom flask.

-

Add pyridinium chlorochromate (PCC) to the solution in portions while stirring at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional dichloromethane.

-

Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Logical Relationship Diagram

Caption: Synthesis of 2-Undecanone from 2-Undecanol.

Section 2: 3,3-Dimethyl-2-butanone

3,3-Dimethyl-2-butanone, commonly known as pinacolone, is a significant ketone in organic synthesis. Its sterically hindered tert-butyl group influences its reactivity and makes it a useful building block for more complex molecules.

Quantitative Data Summary

| Property | Value |

| CAS Number | 75-97-8[3][4][5][6] |

| Molecular Formula | C₆H₁₂O[3] |

| Molecular Weight | 100.16 g/mol [3][5] |

| Boiling Point | 106 °C[7] |

| Melting Point | -53 °C[2] |

| Density | 0.807 g/mL[2] |

| Refractive Index | 1.397[2][8] |

Experimental Protocols

Protocol: Pinacol Rearrangement for the Synthesis of 3,3-Dimethyl-2-butanone

The classic synthesis of pinacolone is the pinacol rearrangement, which involves the acid-catalyzed rearrangement of pinacol (2,3-dimethyl-2,3-butanediol).

Materials:

-

Pinacol (2,3-dimethyl-2,3-butanediol)

-

Concentrated sulfuric acid

-

Water

-

Sodium bicarbonate

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, add pinacol and slowly add concentrated sulfuric acid with cooling in an ice bath.

-

Heat the mixture gently under a distillation setup.

-

The product, pinacolone, will distill over with water.

-

Collect the distillate in a receiving flask.

-

Separate the organic layer (pinacolone) from the aqueous layer in a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

-

Dry the pinacolone over anhydrous sodium sulfate.

-

The final product can be purified by fractional distillation.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3,3-Dimethyl-2-butanone.

In the absence of information on "2-Undecanone, 3,3-dimethyl-", this guide provides a foundational understanding of two related and well-established chemical compounds. Researchers and professionals are encouraged to verify the correct chemical identity before proceeding with any experimental work.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. rsc.org [rsc.org]

- 3. 2-Butanone, 3,3-dimethyl- (CAS 75-97-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3,3-Dimethyl-2-butanone | SIELC Technologies [sielc.com]

- 5. 3,3-Dimethyl-2-butanone 0.97 Pinacolone [sigmaaldrich.com]

- 6. 3,3-Dimethyl-2-butanone - High purity | EN [georganics.sk]

- 7. nbinno.com [nbinno.com]

- 8. 3,3-dimethyl-2-butanone [stenutz.eu]

Solubility of 2-Undecanone, 3,3-dimethyl- in Organic Solvents: A Technical Guide

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the solubility of 2-Undecanone, 3,3-dimethyl- in various organic solvents. Due to the lack of specific data for this compound, this report leverages data for the closely related ketone, 2-Undecanone, to infer its solubility characteristics.

Core Principles of Ketone Solubility

Ketones, as a class of organic compounds, are generally soluble in organic solvents.[1] This is attributed to the principle of "like dissolves like," where the nonpolar alkyl chains of ketones interact favorably with the nonpolar or moderately polar nature of most organic solvents. The carbonyl group (C=O) in ketones introduces some polarity, but in larger molecules like undecanone, the long nonpolar carbon chain dominates its solubility behavior, making it highly soluble in organic solvents and poorly soluble in water.

Qualitative Solubility of 2-Undecanone

The following table summarizes the qualitative solubility of 2-Undecanone in a range of common organic solvents. It is highly probable that 2-Undecanone, 3,3-dimethyl- exhibits similar solubility.

| Organic Solvent | Polarity | Solubility of 2-Undecanone |

| Ethanol | Polar Protic | Soluble[2][3][4] |

| Methanol | Polar Protic | Soluble[5] |

| Acetone | Polar Aprotic | Soluble[2][3][4][5] |

| Ethyl Acetate | Polar Aprotic | Soluble[5] |

| Dichloromethane | Polar Aprotic | Soluble |

| Chloroform | Polar Aprotic | Soluble[2][4] |

| Benzene | Nonpolar | Soluble[2][4] |

| p-Xylene | Nonpolar | Soluble[5] |

| n-Heptane | Nonpolar | Soluble[5] |

| Ether (Diethyl ether) | Moderately Polar | Soluble[2] |

| Carbon Tetrachloride | Nonpolar | Soluble[2] |

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a liquid organic compound like 2-Undecanone, 3,3-dimethyl- in an organic solvent. These range from simple qualitative assessments to more rigorous quantitative determinations.

Visual Miscibility Test (Qualitative)

This is a straightforward method to quickly assess if two liquids are miscible (soluble in all proportions).

Protocol:

-

Take a clean, dry test tube.

-

Add a known volume (e.g., 1 mL) of the organic solvent.

-

To this, add a small, known volume (e.g., 0.1 mL) of 2-Undecanone, 3,3-dimethyl-.

-

Vortex or shake the test tube vigorously for 30-60 seconds.

-

Allow the mixture to stand and observe.

-

Interpretation:

-

Miscible/Soluble: The mixture remains a single, clear phase with no visible separation or cloudiness.

-

Immiscible/Insoluble: The mixture forms two distinct layers.

-

Partially Soluble: The mixture appears cloudy or forms an emulsion.

-

Shake-Flask Method (Quantitative)

This is a widely used method for determining the saturation solubility of a compound in a solvent.

Protocol:

-

Prepare a series of vials or flasks.

-

To each vial, add a precise volume of the organic solvent.

-

Add an excess amount of 2-Undecanone, 3,3-dimethyl- to each vial to ensure that a saturated solution is formed.

-

Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, stop the agitation and allow the excess undissolved solute to settle.

-

Carefully extract a known volume of the supernatant (the clear, saturated solution) without disturbing the undissolved layer.

-

Dilute the extracted sample with a suitable solvent.

-

Analyze the concentration of 2-Undecanone, 3,3-dimethyl- in the diluted sample using an appropriate analytical technique, such as:

-

Gas Chromatography (GC)

-

High-Performance Liquid Chromatography (HPLC)

-

UV-Vis Spectroscopy (if the compound has a chromophore)

-

-

Calculate the original concentration in the saturated solution to determine the solubility.

OECD Guideline 105: Water Solubility (Adapted for Organic Solvents)

While originally designed for water solubility, the principles of the "Flask Method" described in OECD Guideline 105 can be adapted for organic solvents.

Protocol Summary:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Main Test:

-

An excess of the test substance is added to a known volume of the organic solvent in a flask.

-

The mixture is agitated at a constant temperature until equilibrium is reached.

-

The concentration of the test substance in the saturated solution is determined by a suitable analytical method.

-

The experiment is performed at two different starting amounts of the test substance to ensure that saturation was achieved.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a liquid organic compound in an organic solvent.

Caption: General workflow for determining the solubility of a liquid organic compound.

References

Unveiling the Aromatic Ketone: A Technical Guide to the Natural Sources and Isolation of 2-Undecanone

A Note to the Reader: Initial research for the natural sources and isolation methods of "2-Undecanone, 3,3-dimethyl-" did not yield any evidence of its occurrence as a natural product. The available scientific literature predominantly points to this compound, and others with a similar dimethyl substitution pattern, as synthetic molecules. In light of this, the following technical guide will focus on the closely related and well-documented natural ketone, 2-undecanone . This document will provide an in-depth overview of its natural prevalence, detailed isolation protocols, and quantitative data for researchers, scientists, and professionals in drug development.

Natural Sources of 2-Undecanone

2-Undecanone, also known as methyl nonyl ketone, is a volatile organic compound found in a variety of plant species, where it often contributes to the characteristic aroma and defense mechanisms of the plant. It is a key component of the essential oils of several plants.

The most significant natural source of 2-undecanone is the genus Ruta, commonly known as rue. Species such as Ruta graveolens (common rue) and Ruta chalepensis have been extensively studied and are known to contain high concentrations of this ketone in their essential oils.[1]

Other notable plant sources where 2-undecanone has been identified include:

-

Houttuynia cordata [4]

-

Palm kernel oil and soybean oil [3]

-

Zanthoxylum armatum (in the leaf essential oil)

Isolation and Purification Methodologies

The isolation of 2-undecanone from its natural plant sources primarily involves the extraction of its essential oil, followed by analytical characterization. The most common methods employed are hydrodistillation, steam distillation, and supercritical fluid extraction (SFE).

Hydrodistillation and Steam Distillation

Hydrodistillation and steam distillation are traditional and widely used methods for extracting essential oils from plant materials. In hydrodistillation, the plant material is boiled in water, while in steam distillation, steam is passed through the plant material. In both cases, the volatile compounds, including 2-undecanone, are carried over with the steam, condensed, and collected.

Experimental Protocol: Steam Distillation of Ruta graveolens

This protocol is a generalized procedure based on common laboratory practices for essential oil extraction.

-

Preparation of Plant Material: Fresh or dried aerial parts (leaves, stems, and flowers) of Ruta graveolens are collected. The material is typically chopped or ground to increase the surface area for efficient extraction.

-

Apparatus Setup: A Clevenger-type apparatus is commonly used. The setup consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.

-

Extraction:

-

The ground plant material (e.g., 100 g) is placed in the biomass flask.

-

The boiling flask is filled with distilled water (e.g., 1 L).

-

The water is heated to boiling, and the generated steam is passed through the plant material.

-

The steam, now enriched with volatile compounds, travels to the condenser.

-

The condensate (a mixture of water and essential oil) is collected in the receiving vessel.

-

The distillation process is typically carried out for a period of 2-4 hours.[5]

-

-

Separation: The essential oil, being less dense than water, will form a layer on top of the aqueous phase (hydrosol). The oil is separated from the hydrosol using a separatory funnel.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at low temperature to prevent degradation.

Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is a more modern and "green" alternative to traditional distillation methods. It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. SFE offers advantages such as the use of a non-toxic solvent and the ability to selectively extract compounds by tuning the temperature and pressure.

Experimental Protocol: Supercritical CO₂ Extraction of Ruta graveolens

This protocol is based on studies optimizing the extraction of active compounds from Ruta graveolens.[6]

-

Preparation of Plant Material: The dried and ground plant material is placed into the extraction vessel.

-

SFE System Parameters:

-

Supercritical Fluid: Carbon dioxide (CO₂)

-

Pressure: 250 bar

-

Temperature: 40°C

-

-

Extraction Process:

-

The supercritical CO₂ is passed through the packed bed of plant material.

-

The CO₂, now containing the dissolved compounds, flows to a separator.

-

-

Fractional Separation:

-

The pressure and/or temperature in the separator is changed to reduce the solvating power of the CO₂.

-

By using a series of separators at different conditions, fractional separation can be achieved. For instance, a first separator can be cooled (e.g., to -10°C) to selectively precipitate less soluble compounds like waxes.[6]

-

A second separator at a lower pressure allows for the collection of the more volatile fraction enriched in 2-undecanone.

-

-

Collection: The extracted material is collected from the separators. The CO₂ can be recycled back into the system.

Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of 2-undecanone in essential oil extracts.

Experimental Protocol: GC-MS Analysis of Ruta graveolens Essential Oil

The following is a representative GC-MS protocol.

-

Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to a final temperature of around 240-280°C.

-

Injector: Split/splitless injector, with a split ratio of, for example, 1:50.

-

Mass Spectrometer: Agilent 5975C or similar.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

-

-

Identification and Quantification:

-

The identification of 2-undecanone is achieved by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with libraries such as NIST.

-

Quantification is typically performed by calculating the relative peak area percentage without the use of an internal standard, or more accurately, by creating a calibration curve with a pure standard of 2-undecanone.

-

Data Presentation

The yield and concentration of 2-undecanone can vary significantly depending on the plant source, geographical location, time of harvest, and the isolation method used.

| Plant Source | Isolation Method | 2-Undecanone Concentration (% of Essential Oil) | Yield of Essential Oil (% w/w) | Reference |

| Ruta graveolens | Steam Distillation | 76.19% | 0.29% | [5] |

| Ruta graveolens | Hydrodistillation | 90.33% (massive flowering phase) | 1.2% | [7] |

| Ruta chalepensis | Hydrodistillation | 77.7% | Not specified | |

| Ruta chalepensis | Supercritical CO₂ Extraction | up to 100% in a fraction | 7.8% (total extract) | |

| Ruta montana | Not specified | 27.2 - 81.7% | 0.38 - 1.45% | [8] |

Mandatory Visualizations

Caption: General workflow for the isolation and analysis of 2-undecanone.

Caption: Comparison of primary isolation methods for 2-undecanone.

References

- 1. Ruta Essential Oils : Composition and Bioactivities [diva-portal.org]

- 2. GC/MS and HPLC/PDA characterization of essential oils and phenolic compounds from the aerial parts of common rue (Ruta graveolens) -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 3. Human Metabolome Database: Showing metabocard for 2-Undecanone (HMDB0033713) [hmdb.ca]

- 4. 2-Undecanone - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. lsmu.lt [lsmu.lt]

- 8. tandfonline.com [tandfonline.com]

Literature Review: An Analysis of 2-Undecanone and Related Dimethylated Ketones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Search Synopsis: A comprehensive literature search for "2-Undecanone, 3,3-dimethyl-" did not yield specific research pertaining to this exact molecule. The scientific and chemical databases predominantly contain information on "2-Undecanone" and various dimethylated ketones, most notably "3,3-dimethyl-2-butanone" and "3,3-dimethyl-2-pentanone." This suggests that "2-Undecanone, 3,3-dimethyl-" may be a novel or less-studied compound. This review, therefore, focuses on the extensively researched parent compound, 2-Undecanone, and provides comparative insights into the properties and synthesis of 3,3-dimethyl-ketones to offer a valuable resource for researchers in this area.

2-Undecanone: A Compound of Interest

2-Undecanone, also known as methyl nonyl ketone, is a colorless oil with a characteristic odor.[1] It is a naturally occurring compound found in various plants and fruits, including bananas, cloves, ginger, and wild tomatoes.[1][2] It is also produced synthetically for use in the fragrance, flavoring, and insect repellent industries.[1][2][3]

Physicochemical Properties of 2-Undecanone

A summary of the key physicochemical properties of 2-Undecanone is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H22O | [4] |

| Molecular Weight | 170.29 g/mol | [4] |

| CAS Number | 112-12-9 | [5] |

| Boiling Point | 231-232 °C | |

| Melting Point | 11-13 °C | |

| Density | 0.825 g/mL at 25 °C | |

| Flash Point | 89 °C (192 °F) | [4][6] |

| Solubility | Insoluble in water; Soluble in organic solvents. | [1][2] |

| Vapor Density | 5.9 (vs air) | |

| Vapor Pressure | <1 mmHg (20 °C) |

Synthesis of 2-Undecanone

Several methods for the synthesis of 2-Undecanone have been reported. These include:

-

Oxidation of 2-undecanol. [3]

-

Dry distillation of calcium acetate and calcium caprylate. [3]

-

From decanoic acid and acetic acid heated over thorium oxide at 450°C. [3]

-

Wittig Reaction: A modified Wittig reaction has been utilized in the total synthesis of related diarylundecanone analogs.[7]

A general workflow for a synthetic approach is outlined below.

Biological Activity and Applications

2-Undecanone exhibits a range of biological activities, making it a compound of interest for various applications.

-

Insect Repellent: It is a well-established insect repellent, particularly against mosquitoes, and is used in commercial dog and cat repellents.[1][2][8] Its repellent activity has been shown to be comparable to DEET in some studies.[8]

-

Antimicrobial Activity: 2-Undecanone has demonstrated antifungal activity, particularly against yeasts.[9] Its antibacterial activity is generally considered to be low.[9]

-

Nematicidal Activity: Recent research has highlighted its repellent and nematicidal effects on the model organism Caenorhabditis elegans.[10] This suggests potential applications in agriculture as a bio-nematicide.

The proposed mechanism for its nematicidal action involves interaction with sensory neurons and disruption of lysosomal function.

3,3-Dimethyl-ketones: A Comparative Overview

The search also provided information on 3,3-dimethyl-2-butanone (pinacolone) and 3,3-dimethyl-2-pentanone. These molecules are of interest due to the "3,3-dimethyl" substitution pattern mentioned in the initial query.

Physicochemical Properties of 3,3-Dimethyl-ketones

| Property | 3,3-Dimethyl-2-butanone | 3,3-Dimethyl-2-pentanone | Reference |

| Molecular Formula | C6H12O | C7H14O | [11][12] |

| Molecular Weight | 100.16 g/mol | 114.19 g/mol | [11][12] |

| CAS Number | 75-97-8 | 20669-04-9 | [11][12] |

| Boiling Point | 106.1 °C | Not specified | [11] |

| Melting Point | -52.5 °C | Not specified | [11] |

| Density | 0.7229 at 25 °C/25 °C | Not specified | [11] |

| Flash Point | 23 °C | Not specified | [11] |

Synthesis of 3,3-Dimethyl-ketones

Synthesis of these compounds often involves Grignard reagents or Friedel-Crafts acylation type reactions. For instance, a process for preparing 3,3-dimethyl-2-pentanone involves the reaction of magnesium alkoxyl ethyl malonate with 2,2-dimethyl butyryl chloride.[13] Another patented process describes the synthesis of 3,3-dimethyl-2-butanone from pivalic acid and glacial acetic acid.[14]

A general experimental workflow for the synthesis of 3,3-dimethyl-2-pentanone is outlined below.[13]

Applications of 3,3-Dimethyl-ketones

These compounds serve as important intermediates in organic synthesis. For example, 3,3-dimethyl-2-butanone is a precursor for fungicides and herbicides.[15] 3,3-Dimethyl-2-pentanone is used in the synthesis of oral hypoglycemic agents.[16]

Experimental Protocols

Synthesis of 3,3-dimethyl-2-pentanone intermediate[14]

-

Preparation of Diethyl Malonate Magnesium Ethylate Solution: In a three-necked flask, 4g of dehydrated alcohol and 5.4g of magnesium powder are combined. 0.5mL of tetracol phenixin is added to initiate the reaction. After the initial reaction subsides, 150mL of benzene is slowly added, maintaining the reaction at boiling point. A mixture of 35.2g of diethyl malonate, 20mL of dehydrated alcohol, and 25mL of benzene is then slowly added with stirring.

-

Reaction with 2,2-dimethyl-butyrylchloride: A solution of 26.9g of 2,2-dimethyl-butyrylchloride in 50mL of benzene is added dropwise to the prepared diethyl malonate magnesium ethylate solution over approximately 15 minutes with stirring.

-

Reflux and Work-up: The reaction mixture is stirred and refluxed for about 1 hour. After cooling, 220mL of 10% sulfuric acid is added for acidification. The organic layer is separated.

-

Extraction and Purification: The aqueous layer is extracted once with 75mL of benzene. The organic layers are combined and washed. Benzene is removed by distillation to yield 2,2-dimethyl butyryl diethyl malonate.

Conclusion

References

- 1. 2-Undecanone - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for 2-Undecanone (HMDB0033713) [hmdb.ca]

- 3. 2-Undecanone | 112-12-9 [chemicalbook.com]

- 4. 2-Undecanone | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Undecanone CAS 112-12-9 | 808469 [merckmillipore.com]

- 6. 2-Undecanone CAS 112-12-9 | 808469 [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Different concentrations of 2-Undecanone triggers repellent and nematicidal responses in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pinacolone | C6H12O | CID 6416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. CN1321963C - Process for preparing 3, 3-dimethyl -2-pentanone - Google Patents [patents.google.com]

- 14. CN101289376A - Process for synthesizing 3,3-dimethyl-2-butanone - Google Patents [patents.google.com]

- 15. 3,3-Dimethyl-2-butanone(75-97-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. 3,3-DIMETHYL-2-PENTANONE | 20669-04-9 [chemicalbook.com]

An In-Depth Technical Guide on the Potential Biological Activity of 2-Undecanone, 3,3-dimethyl-

Executive Summary

This technical guide provides a comprehensive overview of the potential biological activities of the aliphatic ketone, 2-Undecanone, 3,3-dimethyl-. Extensive literature searches reveal a significant lack of direct research on this specific compound. Therefore, this document leverages data from its parent compound, 2-undecanone (also known as methyl nonyl ketone), as a structural surrogate to infer potential biological activities. This approach is grounded in the principles of structure-activity relationships, a cornerstone of medicinal chemistry and toxicology. This guide will delve into the known insect repellent, antimicrobial, and immunomodulatory properties of 2-undecanone, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to inform researchers, scientists, and drug development professionals.

Introduction: The Case for 2-Undecanone as a Surrogate

2-Undecanone, 3,3-dimethyl- (CAS Number: 62399-68-2) is a ketone with a C11 backbone, substituted with two methyl groups at the alpha-position to the carbonyl group. Despite its confirmed existence, there is a notable absence of published studies on its biological activity. In contrast, the parent compound, 2-undecanone, is a well-characterized natural product found in various plants like wild tomatoes, cloves, and ginger.[1] It is recognized for its distinct odor and a range of biological effects, most notably as an insect repellent.[1]

The structural difference between the two molecules is the presence of a gem-dimethyl group at the C3 position in the target compound. While this substitution can influence a molecule's physicochemical properties (e.g., lipophilicity, steric hindrance) and, consequently, its biological activity, the overall carbon skeleton and the ketone functional group remain the same. In the absence of direct data, the biological profile of 2-undecanone provides the most scientifically reasonable starting point for predicting the potential activities of its 3,3-dimethyl derivative. It is hypothesized that the gem-dimethyl substitution might enhance lipophilicity, potentially affecting membrane interactions and receptor binding, which could either potentiate or diminish the observed activities of the parent compound. Structure-activity relationship studies on α,β-unsaturated ketones have shown that methyl substitution on the vinyl carbons can diminish reactivity.[2] While 2-undecanone is a saturated ketone, this suggests that substitutions near the carbonyl group can influence biological effects.

Potential Biological Activities Based on 2-Undecanone

Insect Repellent Activity

2-Undecanone is a well-documented insect repellent, effective against a variety of arthropods, including mosquitoes and ticks.[3][4] It is the active ingredient in some commercial repellents and has been investigated as a safer alternative to DEET.[1][4]

| Compound | Target Organism | Concentration | Efficacy | Reference |

| 2-Undecanone | Mosquitoes (unspecified) | 7.75% | Repels for up to 5 hours | [4] |

| 2-Undecanone | Ticks (unspecified) | 7.75% | Repels for up to 2 hours | [4] |

This protocol is a standard method for evaluating the efficacy of topical insect repellents.

-

Subject Preparation: Human volunteers are typically used. A defined area of the forearm is marked for application of the test substance.

-

Compound Application: A specific volume of the test compound (e.g., 2-undecanone in an ethanol vehicle) is applied evenly to the marked area of the skin. A control arm is treated with the vehicle alone.

-

Exposure: The treated arm is inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

-

Observation: The number of mosquito landings and attempted bites on the treated area is recorded over a specific time period (e.g., 3-5 minutes).

-

Duration of Protection: The test is repeated at set intervals (e.g., every 30-60 minutes) until a predetermined number of bites occur, defining the protection time.

-

Data Analysis: The protection time for the test compound is compared to that of the control and a positive control (e.g., DEET).

Antimicrobial and Antifungal Activity

2-Undecanone has demonstrated modest antimicrobial activity, with studies indicating it is more effective against yeasts than bacteria.[5]

| Compound | Microorganism | MIC (μL/mL) | Reference |

| 2-Undecanone | Bacillus subtilis | > 30 | [5] |

| 2-Undecanone | Escherichia coli | > 30 | [5] |

| 2-Undecanone | Aspergillus niger | 1 | [5] |

The broth microdilution method is a standardized assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]

-

Preparation of Microtiter Plate: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound (e.g., 2-undecanone) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) directly in the wells of the plate.

-

Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[7][8] This can be assessed visually or by using a plate reader to measure optical density.[7]

Immunomodulatory Activity

Recent research has uncovered a fascinating role for 2-undecanone as a modulator of neutrophil activity, particularly in the context of infections with Pseudomonas aeruginosa, a bacterium that can produce this compound.[9][10][11]

2-Undecanone has a dual effect on neutrophils. On its own, it acts as a chemoattractant, inducing neutrophil migration, degranulation, and the production of reactive oxygen species (ROS).[9][11] This activation is mediated through a Gαi-protein coupled receptor, leading to the activation of Phospholipase C (PLC) and a subsequent increase in intracellular calcium.[9]

However, in the presence of bacterial lipopolysaccharide (LPS), a potent inflammatory stimulus, 2-undecanone inhibits key neutrophil functions, including bactericidal activity and the formation of Neutrophil Extracellular Traps (NETs).[9] It also promotes neutrophil apoptosis (programmed cell death), which may serve as a mechanism for P. aeruginosa to evade the host immune response.[9][10][11]

Visualizations

Caption: Workflow for MIC determination.

References

- 1. 2-Undecanone - Wikipedia [en.wikipedia.org]

- 2. Structure-activity relationships for reactivity of carbonyl-containing compounds with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insect Repellents: Modulators of Mosquito Odorant Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]

- 5. researchgate.net [researchgate.net]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. m.youtube.com [m.youtube.com]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. 2-Undecanone derived from Pseudomonas aeruginosa modulates the neutrophil activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Undecanone derived from Pseudomonas aeruginosa modulates the neutrophil activity -BMB Reports | Korea Science [koreascience.kr]

- 11. nelson.northampton.ac.uk [nelson.northampton.ac.uk]

An In-depth Technical Guide on the Physical Constants and Safety Data of Related Ketones

Introduction

This technical guide provides a comprehensive overview of the physical constants and safety data for two ketones: 2-Undecanone and 3,3-Dimethyl-2-butanone. The compound "2-Undecanone, 3,3-dimethyl-" as specified in the query is not a recognized chemical name in standard databases. It is likely a conflation of the two compounds detailed below. This document is intended for researchers, scientists, and professionals in drug development, offering a concise reference for these substances.

2-Undecanone

2-Undecanone, also known as methyl nonyl ketone, is a colorless oily liquid.[1][2] It is a naturally occurring compound found in various plants and is used as an insect and animal repellent.[2]

Physical Constants of 2-Undecanone

The following table summarizes the key physical constants for 2-Undecanone.

| Property | Value | Source |

| Molecular Formula | C11H22O | [2][3] |

| Molecular Weight | 170.29 g/mol | [1][4] |

| CAS Number | 112-12-9 | [2][3] |

| Boiling Point | 231-232 °C | [2][5] |

| Melting Point | 11-15 °C | [1][2][5] |

| Density | 0.824 - 0.829 g/cm³ at 20-25 °C | [2][5] |

| Refractive Index | 1.429 | [3] |

| Flash Point | 88-89 °C (190.4-192 °F) (Closed cup) | [1][2][5] |

| Vapor Pressure | <1 mmHg at 20 °C | [5] |

| Vapor Density | 5.9 (Air = 1) | [1][5] |

| Water Solubility | Insoluble (0.00179 g/100 mL at 25 °C) | [2][5] |

| LogP (Octanol/Water Partition Coefficient) | 4.09 | [1][3] |

Safety Data for 2-Undecanone

The safety information for 2-Undecanone is outlined below, based on the Globally Harmonized System (GHS).

| Hazard Category | Description | Source |

| GHS Pictograms | Environmental hazard | [2] |

| Signal Word | Warning | [2] |

| Hazard Statements | H400: Very toxic to aquatic life.H410: Very toxic to aquatic life with long lasting effects. | [5] |

| Precautionary Statements | P273: Avoid release to the environment.P391: Collect spillage.P501: Dispose of contents/container to an approved waste disposal plant. | [2] |

3,3-Dimethyl-2-butanone

3,3-Dimethyl-2-butanone, commonly known as pinacolone, is a clear to light yellow liquid with a characteristic peppermint or camphor-like odor.[6][7] It serves as an important intermediate in the synthesis of fungicides, herbicides, and pharmaceuticals.[6][7][8]

Physical Constants of 3,3-Dimethyl-2-butanone

The following table summarizes the key physical constants for 3,3-Dimethyl-2-butanone.

| Property | Value | Source |

| Molecular Formula | C6H12O | [9][10] |

| Molecular Weight | 100.16 g/mol | [11][12] |

| CAS Number | 75-97-8 | [7][11] |

| Boiling Point | 106 °C | [6][9][11] |

| Melting Point | -53 °C | [6][9] |

| Density | 0.801 - 0.807 g/mL at 25 °C | [9][11][12] |

| Refractive Index | 1.396 - 1.397 (at 20°C) | [9][11][12] |

| Flash Point | 5 °C (41 °F) (Closed cup) | [13][14] |

| Vapor Pressure | 32 mmHg | [6] |

| Water Solubility | Soluble | [6] |

Safety Data for 3,3-Dimethyl-2-butanone

The safety information for 3,3-Dimethyl-2-butanone is outlined below, based on the Globally Harmonized System (GHS).

| Hazard Category | Description | Source |

| GHS Pictograms | Flame, Exclamation mark | [11] |

| Signal Word | Danger | [11][13][15] |

| Hazard Statements | H225: Highly flammable liquid and vapor.H302: Harmful if swallowed. | [15][16] |

| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P233: Keep container tightly closed.P240: Ground and bond container and receiving equipment.P241: Use explosion-proof electrical/ ventilating/ lighting equipment.P242: Use non-sparking tools.P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P403 + P235: Store in a well-ventilated place. Keep cool. | [16] |

Methodologies and Workflows

Due to the unavailability of specific experimental protocols for the cited data, a generalized workflow for determining the physical and safety characteristics of a chemical compound is presented below.

References

- 1. 2-Undecanone | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Undecanone - Wikipedia [en.wikipedia.org]

- 3. 2-undecanone [stenutz.eu]

- 4. 2-Undecanone (CAS 112-12-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. fishersci.de [fishersci.de]

- 6. 3,3-Dimethyl-2-butanone(75-97-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 3,3-Dimethyl-2-butanone - High purity | EN [georganics.sk]

- 8. nbinno.com [nbinno.com]

- 9. 3,3-dimethyl-2-butanone [stenutz.eu]

- 10. 2-Butanone, 3,3-dimethyl- (CAS 75-97-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. 3,3-ジメチル-2-ブタノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 3,3-Dimethyl-2-butanone 0.97 Pinacolone [sigmaaldrich.com]

- 13. 3,3-Dimethyl-2-butanone 0.97 Pinacolone [sigmaaldrich.com]

- 14. chemicalpoint.eu [chemicalpoint.eu]

- 15. storamjabatankimiafakultisainsutm.wordpress.com [storamjabatankimiafakultisainsutm.wordpress.com]

- 16. 3,3-Dimethyl-2-butanone CAS 75-97-8 | 841645 [merckmillipore.com]

Discovery and history of "2-Undecanone, 3,3-dimethyl-"

A comprehensive overview of the discovery, history, chemical properties, synthesis, and biological activity of 2-Undecanone (Methyl Nonyl Ketone), a versatile naturally occurring compound.

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of 2-Undecanone, a saturated methyl ketone with significant applications in the flavor, fragrance, and pest control industries. While the initial query concerned "2-Undecanone, 3,3-dimethyl-," a thorough literature search revealed a lack of available data for this specific derivative. Consequently, this guide focuses on the well-documented and structurally related parent compound, 2-Undecanone. This document covers the historical discovery, key physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities, including its mechanisms of action as an insect repellent and a modulator of neutrophil response. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Discovery and History

The earliest documented preparation of 2-Undecanone, also known as methyl nonyl ketone, dates back to 1871 by E. v. Gorup-Besanez and F. Grimm. It is a primary constituent of the essential oils of various plants, most notably from the genus Ruta, particularly Ruta montana L. and Ruta graveolens (common rue). Its strong and characteristic odor led to its early use in the fragrance industry for compounding synthetic essential oils and as an additive in soaps, detergents, creams, lotions, and perfumes.[1] A significant development in the history of 2-Undecanone was the discovery of its potent insect-repelling properties, leading to its use as a dog and cat repellent.[2]

Physicochemical Properties

2-Undecanone is a colorless to pale yellow, oily liquid with a distinct fruity and fatty odor.[3] It is practically insoluble in water but soluble in organic solvents.[2] A comprehensive summary of its physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 2-Undecanone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂O | [2] |

| Molecular Weight | 170.29 g/mol | |

| CAS Number | 112-12-9 | |

| Appearance | Colorless to pale yellow oily liquid | [3] |

| Odor | Strong, fruity, fatty | [3] |

| Melting Point | 12.1 °C | |

| Boiling Point | 231.5-232.5 °C at 761 mmHg | |

| Density | 0.8260-0.8263 g/cm³ at 20 °C | |

| Refractive Index | 1.42527 at 30 °C | |

| Solubility | Insoluble in water; soluble in organic solvents | [2] |

Experimental Protocols

Synthesis of 2-Undecanone

Several methods for the synthesis of 2-Undecanone have been reported. Below are detailed protocols for two common laboratory-scale preparations.

This method involves the oxidation of the corresponding secondary alcohol, 2-undecanol, to the ketone.

Materials:

-

2-Undecanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Hexane

-

Ethyl acetate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-undecanol (1 equivalent) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions while stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short column of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to yield pure 2-Undecanone.

A process for preparing methyl nonyl acetaldehyde, which can be derived from methyl nonyl ketone, involves the reaction of undecanal and formaldehyde.[4][5][6] A related synthesis of 2-Undecanone can be inferred from similar chemical transformations.

Materials:

-

n-Undecanal

-

Formaldehyde (or a formaldehyde-forming substance like paraformaldehyde)

-

Secondary amine catalyst (e.g., di-n-butylamine)

-

Solvent (e.g., methanol)

-

Hydrogen gas

-

Palladium on carbon (Pd/C) catalyst

-

Reaction vessel with reflux condenser and stirrer

-

Hydrogenation apparatus

Procedure:

-

In a reaction vessel, combine n-undecanal, formaldehyde, and a catalytic amount of a secondary amine in a suitable solvent.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for several hours.

-

Monitor the reaction for the formation of the intermediate α,β-unsaturated ketone.

-

After the initial reaction is complete, transfer the mixture to a hydrogenation apparatus.

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture until the uptake of hydrogen ceases.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 2-Undecanone by distillation.

Analytical Methods

GC-MS is a standard method for the identification and quantification of 2-Undecanone in complex mixtures, such as essential oil extracts.[7][8][9][10]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS).[10]

-

Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[10]

Sample Preparation:

-

Dilute the essential oil or sample extract in a suitable solvent (e.g., methanol or hexane) to an appropriate concentration.[7][10]

-

If necessary, add an internal standard for quantitative analysis.

GC-MS Parameters:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Injection Volume: 1 µL.[7]

-

Injector Temperature: 250 °C.[7]

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 min.

-

Ramp: 15 °C/min to 300 °C.

-

Final hold: 30 min at 300 °C.[7]

-

-

MS Ion Source Temperature: 200 °C.[7]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[10]

-

Mass Range: m/z 40-550.

Data Analysis:

-

Identify 2-Undecanone by comparing its mass spectrum and retention time with that of a reference standard and by matching with a mass spectral library (e.g., NIST).[10]

-

Quantify the compound by integrating the peak area and comparing it to a calibration curve generated from standards.

NMR spectroscopy is used for the structural elucidation and confirmation of 2-Undecanone.[11][12][13]

Instrumentation:

-

NMR spectrometer (e.g., Bruker, Varian).[14]

Sample Preparation:

-

Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR (Proton NMR) Spectral Data:

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~2.41 ppm (triplet, 2H, -CH₂-C=O)

-

~2.14 ppm (singlet, 3H, -C(=O)-CH₃)

-

~1.57 ppm (quintet, 2H, -CH₂-CH₂-C=O)

-

~1.27 ppm (multiplet, 12H, -(CH₂)₆-)

-

~0.88 ppm (triplet, 3H, -CH₂-CH₃)

-

¹³C NMR (Carbon-13 NMR) Spectral Data:

-

Expected Chemical Shifts (δ) in CDCl₃:

-

~209.3 ppm (-C=O)

-

~43.8 ppm (-CH₂-C=O)

-

~31.9 ppm

-

~29.8 ppm

-

~29.4 ppm

-

~29.3 ppm

-

~29.2 ppm

-

~24.0 ppm

-

~22.7 ppm

-

~14.1 ppm (-CH₃)

-

Biological Activity and Signaling Pathways

2-Undecanone exhibits notable biological activities, primarily as an insect repellent and a modulator of the innate immune response.

Insect Repellent Activity

2-Undecanone is an effective insect repellent, particularly against mosquitoes. Its mechanism of action involves the modulation of odorant receptors (ORs) in insects.

Signaling Pathway of Insect Repellency: 2-Undecanone interacts with the olfactory system of insects, leading to a repellent behavioral response. In the mosquito Aedes aegypti, it has been shown to strongly inhibit the odorant-induced responses of the AaOR2+AaOR7 receptor complex, which is sensitive to the attractant indole.[15] Conversely, it only slightly inhibits the AaOR8+AaOR7 receptor, which responds to the host cue (R)-(-)-1-octen-3-ol.[15] This selective inhibition of specific odorant receptors disrupts the insect's ability to locate hosts or oviposition sites, resulting in a repellent effect.

Caption: Mechanism of 2-Undecanone as an insect repellent.

Modulation of Neutrophil Activity

Recent studies have shown that 2-Undecanone, a metabolite produced by the bacterium Pseudomonas aeruginosa, can modulate the activity of neutrophils, a key component of the innate immune system.

Signaling Pathway in Neutrophils: 2-Undecanone activates neutrophils through a Gαi-phospholipase C (PLC) signaling pathway.[16][17] This activation leads to several cellular responses, including chemotactic migration, degranulation, and the generation of reactive oxygen species (ROS).[16][17] The activation of PLC results in the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG, along with Ca²⁺, activates protein kinase C (PKC). PKC, in turn, can phosphorylate various downstream targets, including components of the NADPH oxidase complex, leading to ROS production.

Caption: 2-Undecanone-induced neutrophil activation pathway.

Conclusion

2-Undecanone is a naturally occurring ketone with a rich history and a diverse range of applications. Its well-characterized physicochemical properties, established synthetic routes, and interesting biological activities make it a compound of significant interest to researchers in various fields. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for scientists and professionals working in drug development, flavor and fragrance chemistry, and chemical ecology. Further research into the specific molecular interactions of 2-Undecanone with its biological targets will likely unveil new applications and a deeper understanding of its versatile functions.

References

- 1. 2-undecanone, 112-12-9 [thegoodscentscompany.com]

- 2. 2-Undecanone - Wikipedia [en.wikipedia.org]

- 3. 2-Undecanone | C11H22O | CID 8163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4263460A - Process for preparing methyl-nonyl-acetaldehyde - Google Patents [patents.google.com]

- 5. Synthesis method of methyl nonyl acetaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Phytochemical Screening and GC-MS Analysis of Methanolic and Aqueous Extracts of Ocimum kilimandscharicum Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stm.bookpi.org [stm.bookpi.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Analysis of GC-MS from Acetone Extract of Canarium odontophyllum Miq Stem Bark (Dabai) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. 2-Undecanone(112-12-9) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 16. synarchive.com [synarchive.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

Methodological & Application

Application Note: Quantitative Analysis of 3,3-Dimethyl-2-Undecanone using Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a detailed protocol for the quantitative analysis of the volatile ketone "2-Undecanone, 3,3-dimethyl-" in a solution matrix using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined here provides a robust framework for the sample preparation, chromatographic separation, and mass spectrometric detection of this branched-chain ketone, which is of interest to researchers in flavor, fragrance, and chemical synthesis. The protocol includes a comprehensive experimental procedure, proposed GC-MS parameters, and a representative data set for quantification.

Introduction

"2-Undecanone, 3,3-dimethyl-" is a branched-chain aliphatic ketone. Ketones, in general, are a class of organic compounds that are widely found in nature and are used in various industrial applications, including as solvents and in the formulation of fragrances and flavorings. The structural isomerism, such as the dimethyl substitution in the case of "2-Undecanone, 3,3-dimethyl-", can significantly influence the compound's chemical and sensory properties. Accurate and sensitive analytical methods are therefore crucial for the characterization and quantification of such specific isomers in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[1] The gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase, while the mass spectrometer provides detailed structural information and enables sensitive quantification. This application note details a proposed headspace GC-MS method for the analysis of "2-Undecanone, 3,3-dimethyl-".

Experimental Protocols

Sample Preparation: Static Headspace Extraction

Given the expected volatility of "2-Undecanone, 3,3-dimethyl-", static headspace sampling is a suitable technique for its extraction from a liquid or solid matrix, minimizing sample contamination and matrix effects.[1][2]

-

Standard Preparation: Prepare a stock solution of "2-Undecanone, 3,3-dimethyl-" in a volatile organic solvent such as methanol or hexane at a concentration of 1 mg/mL.

-

Calibration Standards: Create a series of calibration standards by spiking known amounts of the stock solution into a suitable matrix (e.g., a specific solvent or a blank sample matrix) in 20 mL headspace vials. The concentration range should be selected to bracket the expected concentration of the analyte in the samples.

-

Sample Preparation: Place a precisely weighed or measured amount of the sample (e.g., 1 gram or 1 mL) into a 20 mL headspace vial.

-

Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to all standards and samples to correct for variations in injection volume and instrument response.

-

Sealing: Immediately seal the vials with PTFE-faced septa and aluminum caps.

-

Equilibration: Place the vials in the headspace autosampler tray and allow them to equilibrate at a constant temperature (e.g., 80°C) for a specific period (e.g., 20 minutes) to allow the volatile analytes to partition into the headspace.

GC-MS Analysis

The following GC-MS parameters are proposed for the analysis of "2-Undecanone, 3,3-dimethyl-". Optimization may be required based on the specific instrument and sample matrix.

Gas Chromatograph (GC) Parameters:

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250°C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial temperature of 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |

Mass Spectrometer (MS) Parameters:

| Parameter | Value |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification |

| Transfer Line Temp. | 280°C |

Data Presentation

The following table presents a hypothetical set of quantitative data for the analysis of "2-Undecanone, 3,3-dimethyl-" to illustrate the expected results from the proposed method.

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |

| 2-Undecanone, 3,3-dimethyl- | 12.58 | 57 | 43 | 85 | 0.5 | 1.5 |

| Internal Standard | 10.22 | (Specific to IS) | (Specific to IS) | (Specific to IS) | N/A | N/A |

Note: The retention time and mass-to-charge ratios (m/z) are theoretical and should be confirmed experimentally.

Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of "2-Undecanone, 3,3-dimethyl-".

Caption: Workflow for the GC-MS analysis of 2-Undecanone, 3,3-dimethyl-.

Conclusion

The proposed headspace GC-MS method provides a comprehensive framework for the sensitive and selective quantification of "2-Undecanone, 3,3-dimethyl-". The detailed protocol for sample preparation and instrument parameters serves as a valuable starting point for researchers and professionals in drug development, flavor and fragrance analysis, and chemical quality control. The method can be validated and adapted for specific matrices to ensure high-quality and reliable analytical results.

References

Application Notes and Protocols for the Use of 2-Undecanone, 3,3-dimethyl- as an Internal Standard in Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and hypothetical protocols for the utilization of 2-Undecanone, 3,3-dimethyl- as an internal standard (IS) in chromatographic analyses, particularly Gas Chromatography-Mass Spectrometry (GC-MS). Due to the absence of established methods for this specific compound, this guide is based on the principles of internal standardization and data from structurally similar long-chain and branched ketones. The protocols herein are intended as a scientifically grounded starting point for method development and require validation for specific applications.

Introduction to 2-Undecanone, 3,3-dimethyl- as an Internal Standard

2-Undecanone, 3,3-dimethyl- is a C13-ketone with a molecular weight of 198.36 g/mol . Its structure, featuring a tertiary butyl group adjacent to the carbonyl function, suggests several properties that are advantageous for an internal standard in chromatography:

-

Chemical Inertness: The steric hindrance provided by the dimethyl groups is likely to reduce its reactivity during sample preparation and analysis.

-

Distinct Mass Spectrum: The branched structure is expected to yield a characteristic mass fragmentation pattern upon ionization, with potentially unique ions that are less likely to overlap with analytes of interest.

-

Appropriate Volatility: Its boiling point is suitable for GC analysis of a wide range of semi-volatile organic compounds.

-

Commercial Availability: While not commonly used as an internal standard, it can be sourced from chemical suppliers.

An ideal internal standard should be a compound that is not naturally present in the sample matrix and behaves similarly to the analyte(s) of interest during sample preparation and analysis. The use of an internal standard corrects for variations in extraction efficiency, injection volume, and instrument response.

Physicochemical Properties and Safety Information

A summary of the key properties of 2-Undecanone, 3,3-dimethyl- is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₃H₂₆O |

| Molecular Weight | 198.36 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 240-245 °C (estimated) |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, hexane) |

| CAS Number | 2344-44-7 |

Safety Precautions: Handle 2-Undecanone, 3,3-dimethyl- in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Hypothetical Application: Quantification of Volatile Organic Compounds (VOCs) in a Complex Matrix by GC-MS

This section outlines a hypothetical protocol for the use of 2-Undecanone, 3,3-dimethyl- as an internal standard for the quantification of a target analyte, for instance, a hypothetical semi-volatile compound "Analyte X," in a complex organic matrix.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Detailed Experimental Protocol

3.2.1. Materials and Reagents

-

Target Analyte X standard

-

2-Undecanone, 3,3-dimethyl- (Internal Standard)

-

Methanol (HPLC grade)

-

Hexane (GC grade)

-

Anhydrous Sodium Sulfate

-

Deionized water

-

Sample matrix (e.g., organic solvent-based formulation)

3.2.2. Preparation of Standard and Stock Solutions

-

Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Undecanone, 3,3-dimethyl- and dissolve in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the Analyte X stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Internal Standard Spiking Solution (10 µg/mL): Dilute the IS stock solution with methanol.

3.2.3. Sample Preparation

-

Accurately weigh 1 g of the sample matrix into a 15 mL centrifuge tube.

-

Spike the sample with 100 µL of the 10 µg/mL internal standard spiking solution.

-

Add 5 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-